molecular formula C16H17NO2 B12309867 [4-methyl-2-(pyridin-3-yl)-3,4-dihydro-2H-1-benzopyran-4-yl]methanol

[4-methyl-2-(pyridin-3-yl)-3,4-dihydro-2H-1-benzopyran-4-yl]methanol

Cat. No.: B12309867
M. Wt: 255.31 g/mol
InChI Key: LXDAZWNXQOYDBB-UHFFFAOYSA-N
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Description

[(2R,4S)-4-methyl-2-(pyridin-3-yl)-3,4-dihydro-2H-1-benzopyran-4-yl]methanol is a complex organic compound that features a benzopyran ring fused with a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,4S)-4-methyl-2-(pyridin-3-yl)-3,4-dihydro-2H-1-benzopyran-4-yl]methanol typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with a pyridine derivative and a benzopyran precursor, followed by a series of steps involving reduction, oxidation, and functional group transformations .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalytic processes and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

[(2R,4S)-4-methyl-2-(pyridin-3-yl)-3,4-dihydro-2H-1-benzopyran-4-yl]methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridin-2-yl-methanones, while reduction could produce different alcohol derivatives .

Mechanism of Action

The mechanism of action of [(2R,4S)-4-methyl-2-(pyridin-3-yl)-3,4-dihydro-2H-1-benzopyran-4-yl]methanol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzopyran and pyridine derivatives, such as:

  • Pyridin-2-yl-methanones
  • Benzopyran-4-yl derivatives
  • Pyridin-3-yl-methanols

Uniqueness

[(2R,4S)-4-methyl-2-(pyridin-3-yl)-3,4-dihydro-2H-1-benzopyran-4-yl]methanol is unique due to its specific stereochemistry and the combination of benzopyran and pyridine rings. This unique structure can result in distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

(4-methyl-2-pyridin-3-yl-2,3-dihydrochromen-4-yl)methanol

InChI

InChI=1S/C16H17NO2/c1-16(11-18)9-15(12-5-4-8-17-10-12)19-14-7-3-2-6-13(14)16/h2-8,10,15,18H,9,11H2,1H3

InChI Key

LXDAZWNXQOYDBB-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(OC2=CC=CC=C21)C3=CN=CC=C3)CO

Origin of Product

United States

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